Methyl 4-amino-2-fluoro-5-iodobenzoate
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Overview
Description
Methyl 4-amino-2-fluoro-5-iodobenzoate is an organic compound with the molecular formula C8H7FINO2. It is a derivative of benzoic acid, featuring a methyl ester group, an amino group, a fluorine atom, and an iodine atom attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-fluoro-5-iodobenzoate typically involves multiple stepsThe reaction conditions often include the use of iodine and a suitable oxidizing agent for iodination, followed by amination using ammonia or an amine source, and finally esterification using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-fluoro-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can convert it to other functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Oxidation Products: Nitrobenzoates or other oxidized derivatives.
Hydrolysis Products: 4-amino-2-fluoro-5-iodobenzoic acid.
Scientific Research Applications
Methyl 4-amino-2-fluoro-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-fluoro-5-iodobenzoate involves its interaction with specific molecular targets. The amino and ester groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-fluoro-5-iodobenzoate
- Methyl 4-amino-3-fluoro-5-iodobenzoate
- Methyl 2-fluoro-5-iodobenzoate
Uniqueness
Methyl 4-amino-2-fluoro-5-iodobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and iodine atoms in the same molecule is relatively rare and can lead to unique reactivity patterns and interactions with biological targets .
Properties
Molecular Formula |
C8H7FINO2 |
---|---|
Molecular Weight |
295.05 g/mol |
IUPAC Name |
methyl 4-amino-2-fluoro-5-iodobenzoate |
InChI |
InChI=1S/C8H7FINO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3 |
InChI Key |
CIJQZXFORFBFPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)N)I |
Origin of Product |
United States |
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